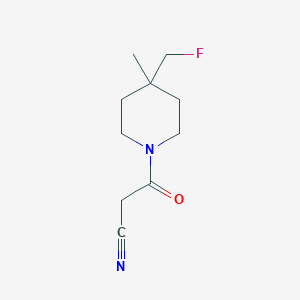
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluoromethyl group in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the incorporation of fluoromethyl groups into the piperidine ring. One common method involves the use of fluoromethyl ketones in solid-phase peptide synthesis techniques . The process includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired compound.
Industrial Production Methods
Industrial production of fluorinated compounds often employs enzymatic synthesis due to its efficiency and selectivity . Enzymatic methods, such as those involving fluorinase, are particularly effective for forming C-F bonds under mild conditions. This approach is advantageous for large-scale production as it offers high yields and specificity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme mechanisms and interactions.
Wirkmechanismus
The mechanism of action of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes. The fluoromethyl group enhances binding affinity and specificity to the active sites of enzymes, thereby inhibiting their activity. This makes the compound an effective inhibitor for enzymes like proteases, which are involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Fluoromethyl)-4-methylpiperidine): Similar structure but lacks the nitrile group.
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the fluoromethyl and nitrile groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPQUSHCMXWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC#N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


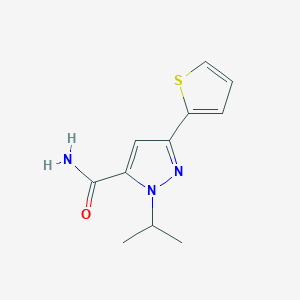
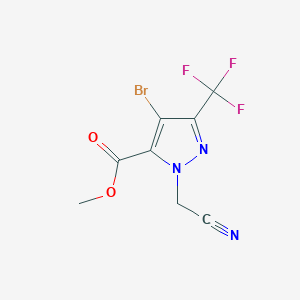
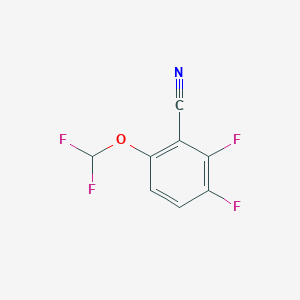

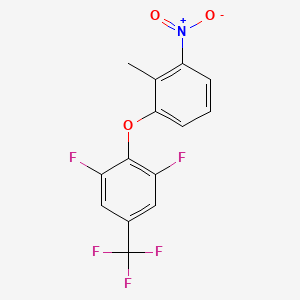

![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)




![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
